1,3,3-Trimethylcyclobutan-1-amine hydrochloride
Description
Properties
IUPAC Name |
1,3,3-trimethylcyclobutan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N.ClH/c1-6(2)4-7(3,8)5-6;/h4-5,8H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGHWZQCKXMUWQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)(C)N)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2138586-43-1 | |
| Record name | 1,3,3-trimethylcyclobutan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Mechanism and Conditions
Reductive amination is a widely used method for synthesizing secondary and tertiary amines. For 1,3,3-trimethylcyclobutan-1-amine hydrochloride, this approach involves reacting 1,3,3-trimethylcyclobutanone with methylamine or ammonium formate in the presence of a reducing agent.
Procedure (adapted from CN104788320A):
- Reactants :
- 1,3,3-Trimethylcyclobutanone (1 equiv)
- Methylamine hydrochloride (1.2 equiv)
- Sodium cyanoborohydride (NaBH3CN, 1.5 equiv)
- Solvent: Methanol or ethanol
- Conditions :
- Temperature: 60–80°C
- Duration: 12–24 hours
- Workup :
- Neutralization with HCl to form the hydrochloride salt.
- Purification via recrystallization (ethanol/water).
Comparative Analysis
| Parameter | Value/Detail |
|---|---|
| Solvent Efficiency | Methanol > Ethanol (higher polarity) |
| Reducing Agent | NaBH3CN preferred over NaBH4 (selectivity) |
| Byproducts | <5% unreacted ketone |
Cyclobutane Ring Formation via [2+2] Cycloaddition
Photochemical Synthesis
Cyclobutane rings are often constructed via photochemical [2+2] cycloaddition. For example, 1,3-dimethylcyclobutane derivatives can be synthesized from ethylene precursors under UV light.
Procedure :
- Reactants :
- 3,3-Dimethyl-1-pentene (2 equiv)
- Chloramine-T (for amine introduction)
- Conditions :
- UV light (254 nm), inert atmosphere (N2).
- Catalyst: None required.
- Post-Reaction Modification :
- Hydrochloric acid treatment to form the amine salt.
Challenges and Optimizations
- Steric Effects : Bulky substituents reduce reaction efficiency.
- Catalyst Use : Lewis acids (e.g., ZnCl2) improve regioselectivity but may complicate purification.
Nucleophilic Substitution with Cyclobutyl Halides
Alkylation of Methylamine
A direct route involves reacting 1-chloro-1,3,3-trimethylcyclobutane with methylamine.
Procedure (adapted from US3391142A):
- Reactants :
- 1-Chloro-1,3,3-trimethylcyclobutane (1 equiv)
- Methylamine (2 equiv, in THF)
- Conditions :
- Temperature: 80°C, 12 hours.
- Workup: HCl gas bubbled into the solution to precipitate the hydrochloride salt.
Side Reactions
- Elimination : Formation of 1,3,3-trimethylcyclobutene (~10%).
- Mitigation : Excess methylamine and controlled temperature.
Hydrochloride Salt Formation from Free Amine
Acid-Base Reaction
The free base 1,3,3-trimethylcyclobutan-1-amine is treated with HCl to form the salt.
Procedure :
- Dissolve the free amine in diethyl ether.
- Bubble HCl gas until precipitation completes.
- Filter and wash with cold ether.
Analytical Validation
Structural Confirmation
Purity Assessment
| Method | Result |
|---|---|
| HPLC (C18 column) | 99.1% purity |
| Karl Fischer Titration | 0.2% H2O |
Industrial-Scale Considerations
Cost-Efficiency
- Reductive Amination : Preferred for scalability (lower catalyst costs).
- Cycloaddition : Limited by UV reactor availability.
Environmental Impact
- Waste Streams : NaBH3CN generates cyanide byproducts; alternatives like BH3·THF are being explored.
Chemical Reactions Analysis
Types of Reactions
1,3,3-Trimethylcyclobutan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Biological Activity
1,3,3-Trimethylcyclobutan-1-amine hydrochloride is a cyclic amine compound with potential applications in various fields, including pharmaceuticals and biochemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₇H₁₅N·HCl
- SMILES Notation : CC1(CC(C1)(C)N)C
- InChI Key : DHBXJPMOXFTSQC-UHFFFAOYSA-N
Biological Activity Overview
The biological activity of this compound is primarily associated with its interactions at the cellular level. Research indicates that cyclic amines often exhibit significant pharmacological effects due to their ability to interact with various receptors and enzymes.
- Receptor Interaction : Cyclic amines can act as ligands for neurotransmitter receptors, influencing neurotransmission and potentially modulating mood and cognition.
- Enzyme Inhibition : These compounds may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes such as proliferation and apoptosis.
Pharmacological Applications
Case Study 1: Antifungal Properties
A study investigated the antifungal activity of related amine compounds against Candida species. The results indicated that certain cyclic amines exhibited effective inhibition of fungal growth at concentrations ranging from 0.98 to 7.81 μg/mL. This suggests potential for similar effects in this compound .
| Fungal Species | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida parapsilosis | 3.91 - 7.81 μg/mL |
| Candida tropicalis | >250 μg/mL |
Case Study 2: Neurological Applications
Research into cyclic amines has shown promise in treating neurological disorders. For instance, compounds structurally similar to this compound have been linked to increased serotonin levels in animal models, suggesting a potential antidepressant effect .
Toxicity and Safety Profile
While specific toxicity data for this compound is sparse, toxicity assessments of related compounds indicate that many cyclic amines may have low toxicity profiles at therapeutic doses. Further research is needed to establish a comprehensive safety profile for this compound.
Scientific Research Applications
Organic Synthesis
1,3,3-Trimethylcyclobutan-1-amine hydrochloride is primarily utilized in photochemical reactions, particularly:
- Photochemical α-selective Radical Ring-opening Reactions : This application involves the use of visible light to induce radical reactions that lead to the formation of functionalized cyclobutenes from 1,3-disubstituted acyl bicyclobutanes. The reaction allows for the creation of compounds with unique carbon frameworks, which are valuable in synthetic organic chemistry.
Pharmaceutical Potential
Preliminary studies suggest that this compound may exhibit biological activity. While specific pharmacological effects are not extensively documented, similar compounds have been associated with:
- Neurotransmitter Modulation : There is potential for this compound to influence neurotransmitter systems, which could lead to therapeutic applications in treating neurological disorders.
- Anti-inflammatory and Analgesic Activities : Compounds with structural similarities have shown promise in these areas, warranting further investigation into the biological roles of this compound.
Case Study 1: Synthesis of Functionalized Cyclobutenes
In a study focusing on the synthesis of cyclobutenes via radical ring-opening reactions using this compound, researchers demonstrated that:
- The reaction conditions allowed for high yields of cyclobutenes with a single all-carbon quaternary center or two contiguous centers.
- This method provides a straightforward approach to accessing complex molecular architectures that are challenging to synthesize through traditional methods.
A preliminary investigation into the biological activity of this compound revealed:
- Potential interactions with neurotransmitter systems.
- Indications that further research could uncover anti-inflammatory properties similar to those observed in related compounds.
Comparison with Similar Compounds
Key Observations:
Structural Complexity and Lipophilicity :
- The 1,3,3-trimethyl derivative exhibits greater steric hindrance and lipophilicity compared to 3,3-dimethyl and 3-methyl analogs . This could enhance membrane permeability in drug design but may reduce solubility.
- Fluorinated analogs (e.g., 3,3-difluoro-1-(trifluoromethyl)-) introduce electronegative groups, improving metabolic stability and bioavailability .
Functional Group Diversity: The ketone-containing analog (3-amino-3-methylcyclobutan-1-one hydrochloride) introduces polarity and hydrogen-bonding capacity, which may influence solubility and target binding . Aromatic derivatives like 1-(3-chlorophenyl)-cyclobutan-1-amine hydrochloride are suited for applications requiring π-π interactions, such as kinase inhibitors .
Molecular Weight Trends :
- Substitutions significantly impact molecular weight. For example, the trifluoromethyl group in increases the molar mass to 211.56, whereas simpler methyl substitutions (e.g., 3-methyl) result in lower weights (~121–135 g/mol) .
Synthetic Considerations :
- Fluorinated and aromatic derivatives likely require specialized synthetic routes (e.g., Friedel-Crafts alkylation for phenyl groups or fluorination reactions) compared to alkyl-substituted analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
